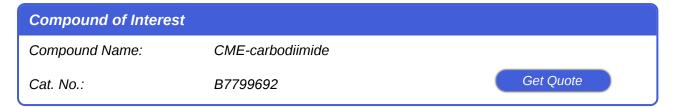


An In-depth Technical Guide to the Structure and Application of CME-Carbodiimide

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 1-Cyclohexyl-3-(2-morpholinoethyl)carbodiimide metho-p-toluenesulfonate (**CME-Carbodiimide**), a water-soluble reagent crucial for advancements in bioconjugation and pharmaceutical synthesis. We will delve into its core structure, mechanism of action, and practical applications, supported by quantitative data and detailed experimental protocols.

Chapter 1: Core Structure and Chemical Properties of CME-Carbodiimide

CME-Carbodiimide is a specialized chemical tool belonging to the carbodiimide family, which is characterized by the functional group RN=C=NR.[1] Its structure is specifically designed for high reactivity and utility in aqueous environments, a critical feature for biological applications.

The molecule consists of three primary components:

- A Cyclohexyl Group: This bulky, non-polar group influences the reagent's solubility and steric interactions during reactions.
- A Morpholinoethyl Group: This group enhances water solubility, making **CME-Carbodiimide** particularly suitable for bioconjugation reactions under physiological conditions.



- The Carbodiimide Core (-N=C=N-): This is the reactive center of the molecule, responsible for activating carboxyl groups to facilitate the formation of amide or ester bonds.[1][2]
- Metho-p-toluenesulfonate: This serves as the counter-ion in the salt form of the molecule.[3]

The systematic IUPAC name for the active component is N'-cyclohexyl-N-[2-(4-methylmorpholin-4-ium-4-yl)ethyl]methanediimine.[3]

Table 1: Physicochemical Properties of CME-Carbodiimide

Property	Value	Reference
Molecular Formula	C21H33N3O4S	[3][4]
Molecular Weight	423.6 g/mol	[3]
CAS Number	2491-17-0	[3][4]
Appearance	White Solid (typical for similar carbodiimide salts)	[5]

| Storage Temperature | -20°C |[4] |

Chapter 2: Mechanism of Action in Amide Bond Formation

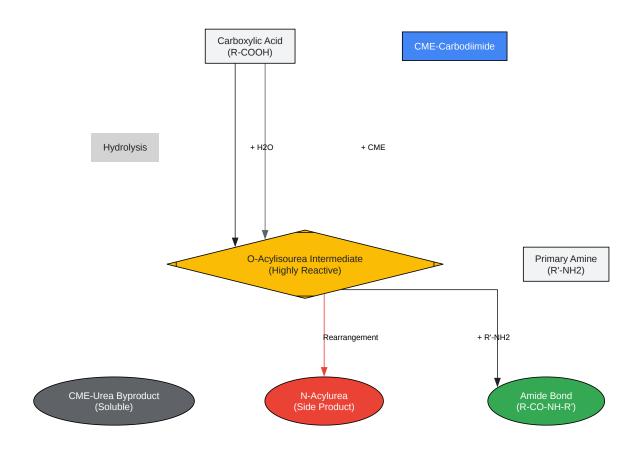
Carbodiimides like **CME-Carbodiimide** are considered "zero-length" crosslinkers because no part of the reagent is incorporated into the final bond between the target molecules.[6] The primary function is the activation of a carboxyl group (-COOH) to enable a nucleophilic attack by a primary amine (-NH2), resulting in a stable amide bond.

The reaction proceeds in two main steps:

- Activation of Carboxylic Acid: The carbodiimide reacts with a carboxyl group to form a highly reactive and unstable O-acylisourea intermediate.[2][6][7]
- Nucleophilic Attack: A primary amine attacks the O-acylisourea intermediate, forming the desired amide bond and releasing a soluble urea derivative as a byproduct.[6][7]



This process is highly pH-dependent, with optimal efficiency typically observed in a slightly acidic to neutral pH range (4.5-7.5).[2] However, the O-acylisourea intermediate is susceptible to hydrolysis, which regenerates the original carboxyl group, and rearrangement into a stable, unreactive N-acylurea, which is a common side reaction.[1][8]



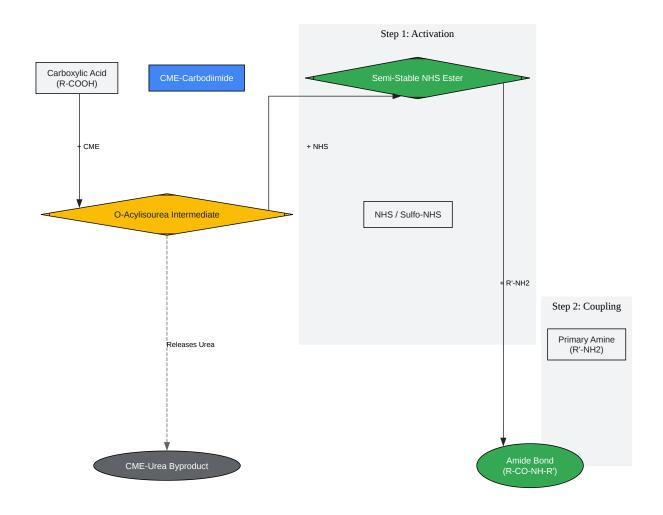
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Caption: General reaction mechanism of CME-carbodiimide for amide bond formation.

Improving Efficiency with NHS/Sulfo-NHS

To combat the instability of the O-acylisourea intermediate and reduce side reactions, N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS, is often added.[7] EDC first reacts with the carboxyl group and then with NHS to form a semi-stable NHS ester. This amine-reactive intermediate is less susceptible to hydrolysis and reacts more efficiently with primary amines to form the final amide bond.[7]





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Caption: Two-step reaction pathway using NHS/Sulfo-NHS for improved stability.

Chapter 3: Applications in Research and Drug Development

The ability to efficiently form amide bonds under aqueous conditions makes **CME-carbodiimide** a valuable tool in several high-stakes research and development areas.

 Peptide Synthesis and Protein Crosslinking: Carbodiimides are fundamental reagents for coupling amino acids during solid-phase peptide synthesis and for crosslinking proteins to



study their structure and function.[2][9]

- Preparation of Immunoconjugates: In drug development, these reagents are critical for creating antibody-drug conjugates (ADCs), where a cytotoxic drug is linked to a targeting antibody.[10] They are also used to prepare immunogens for vaccine development by conjugating haptens to carrier proteins.[10][11]
- Immobilization of Biomolecules: CME-carbodiimide can be used to covalently attach
 proteins, peptides, or nucleic acids to solid supports like beads or biosensor surfaces for
 affinity purification or diagnostic assays.[11]
- Nucleic Acid Modification: Carbodiimides can activate the 5' phosphate groups of oligonucleotides for labeling or crosslinking to other molecules.[9][12]

Chapter 4: Quantitative Data Summary

Effective use of **CME-carbodiimide** requires an understanding of its reaction kinetics and optimal conditions. The data below, based on studies of the closely related and widely used EDC, provides a strong predictive framework for **CME-carbodiimide**.

Table 2: Reaction Condition Parameters for Water-Soluble Carbodiimides



Parameter	Optimal Range/Value	Notes	Reference
Reaction pH	4.5 - 7.5	Efficiency decreases at higher pH due to rapid hydrolysis of the O-acylisourea intermediate.	[2]
Recommended Buffer	MES (2-(N- morpholino)ethanesulf onic acid)	Buffers containing primary amines (e.g., Tris) or carboxylates (e.g., Acetate, Citrate) should be avoided as they compete in the reaction. Phosphate buffers can also cause side reactions.	[2][7]
EDC Hydrolysis Rate (pH 7)	1.5 x 10 ⁻⁵ s ⁻¹	The rate of carbodiimide loss increases significantly in acidic conditions.	[13]

| EDC Hydrolysis Rate (pH 4) | 5.0 x 10^{-4} s⁻¹ | Demonstrates the increased instability at lower pH. |[13] |

Table 3: Kinetic Data for Carbodiimide Reactions

Reaction	Parameter	Value	Conditions	Reference
Diphenylcarbo diimide Formation	Activation Energy (Ea)	55.8 ± 2.1 kJ mol ⁻¹	From phenyl isocyanate using a phosphorus-based catalyst.	[14]



| EDC Extinction Coefficient | ϵ_{214} | 6.3 x 10³ L mol⁻¹ cm⁻¹ | In water; allows for UV-based monitoring of carbodiimide concentration. |[13] |

Chapter 5: Experimental Protocols

This section provides a generalized protocol for conjugating a peptide (containing a carboxyl group) to a carrier protein (containing primary amines) using **CME-carbodiimide** and Sulfo-NHS.

Protocol: Peptide-Protein Conjugation

- 1. Materials and Reagents:
- CME-Carbodiimide
- Sulfo-NHS (N-hydroxysulfosuccinimide)
- Peptide with a C-terminal carboxyl group or an internal Asp/Glu residue.
- Carrier Protein (e.g., BSA, KLH)
- Activation/Coupling Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
- Quenching Buffer: 1 M Tris-HCl, pH 8.5 or 1 M Hydroxylamine, pH 8.5
- Purification System: Dialysis cassettes (10K MWCO) or size-exclusion chromatography column.
- Phosphate-Buffered Saline (PBS), pH 7.4
- 2. Experimental Workflow Diagram:

Caption: Step-by-step workflow for a typical bioconjugation experiment.

- 3. Detailed Procedure:
- Reagent Preparation:



- Dissolve the peptide and carrier protein in the Activation/Coupling Buffer to the desired concentrations.
- Immediately before use, prepare solutions of CME-Carbodiimide and Sulfo-NHS in the same buffer. Carbodiimide solutions are not stable and must be used fresh.
- Activation of Peptide Carboxyl Groups:
 - In a microfuge tube, combine the peptide solution with a molar excess of CME-Carbodiimide and Sulfo-NHS (a 5-10 fold molar excess of each over the peptide is a common starting point).
 - Incubate the mixture for 15-30 minutes at room temperature with gentle mixing. This forms the semi-stable Sulfo-NHS ester of the peptide.
- Conjugation to Carrier Protein:
 - Add the entire activation mixture to the carrier protein solution.
 - Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.
- Quenching the Reaction:
 - Add Quenching Buffer to a final concentration of 20-50 mM. This will react with any remaining active Sulfo-NHS esters, preventing further crosslinking.
 - Incubate for 15 minutes at room temperature.
- Purification of the Conjugate:
 - Transfer the reaction mixture to a dialysis cassette and dialyze against PBS (pH 7.4) with several buffer changes over 24-48 hours to remove unreacted reagents, byproducts, and unconjugated peptide.
 - Alternatively, use a size-exclusion chromatography column appropriate for the size of the carrier protein.
- Analysis and Storage:



- Analyze the purified conjugate using SDS-PAGE to observe the increase in molecular weight of the carrier protein.
- Quantify protein concentration using a BCA or Bradford assay.
- Store the final conjugate in a suitable buffer at 4°C for short-term use or at -20°C for longterm storage.

This guide provides the foundational knowledge required for the effective use of **CME-carbodiimide**. By understanding its structure, mechanism, and the key parameters governing its reactivity, researchers can confidently apply this powerful tool to advance their work in drug discovery and the life sciences.

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